molecular formula C12H19NO2 B13196793 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B13196793
M. Wt: 209.28 g/mol
InChI Key: CPFFRWSVRNWYTM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound belonging to the class of phenethylamines It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron-based reductants are frequently used.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including:

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and its potential for diverse applications in scientific research. Its structural features allow for targeted interactions with biological systems, making it a valuable compound for further study.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19NO2/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-8,12H,13H2,1-4H3

InChI Key

CPFFRWSVRNWYTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

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